molecular formula C11H10FNO B1437815 2-fluoro-N-(furan-2-ylmethyl)aniline CAS No. 908146-94-1

2-fluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B1437815
CAS No.: 908146-94-1
M. Wt: 191.2 g/mol
InChI Key: JKHLVOFNCMLNRP-UHFFFAOYSA-N
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Description

2-fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a furan ring linked to an aniline group with a fluorine atom attached to the aniline nitrogen. This compound is a white to light yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-fluoro-N-(furan-2-ylmethyl)aniline involves the reaction of furan-2-carbaldehyde with 2-fluoroaniline in the presence of a reducing agent. The reaction typically takes place under mild conditions, often using methanol as a solvent and a palladium catalyst supported on carbon nanotubes (Pd@CNTs). This method yields a high conversion rate and high purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial production .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(furan-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-fluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving aniline derivatives.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biological activities, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-chloro-N-(furan-2-ylmethyl)aniline: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

    2-bromo-N-(furan-2-ylmethyl)aniline: Similar structure with a bromine atom, affecting its reactivity and applications.

Uniqueness

2-fluoro-N-(furan-2-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHLVOFNCMLNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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